molecular formula C18H12N2O4 B13748097 3,3'-(Pyrazine-2,6-diyl)dibenzoic acid

3,3'-(Pyrazine-2,6-diyl)dibenzoic acid

Cat. No.: B13748097
M. Wt: 320.3 g/mol
InChI Key: YYJKATUYZDEFCP-UHFFFAOYSA-N
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Description

3,3’-(Pyrazine-2,6-diyl)dibenzoic acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of a pyrazine ring flanked by two benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid typically involves the reaction of pyrazine derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between 2,6-dibromopyrazine and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the coupling reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Pyrazine-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3,3’-(Pyrazine-2,6-diyl)dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid depends on its application. In the context of MOFs, it acts as a linker molecule that coordinates with metal ions to form a three-dimensional network. The carboxylic acid groups interact with metal ions, while the pyrazine ring provides structural rigidity . In biological applications, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Pyrazine-2,6-diyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

3-[6-(3-carboxyphenyl)pyrazin-2-yl]benzoic acid

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-3-11(7-13)15-9-19-10-16(20-15)12-4-2-6-14(8-12)18(23)24/h1-10H,(H,21,22)(H,23,24)

InChI Key

YYJKATUYZDEFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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